3-{5-[(2-Chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid 3-{5-[(2-Chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 634172-13-7
VCID: VC0470992
InChI: InChI=1S/C15H11ClN4O2S/c16-13-7-2-1-4-11(13)9-23-15-17-18-19-20(15)12-6-3-5-10(8-12)14(21)22/h1-8H,9H2,(H,21,22)
SMILES: C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl
Molecular Formula: C15H11ClN4O2S
Molecular Weight: 346.8g/mol

3-{5-[(2-Chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid

CAS No.: 634172-13-7

Main Products

VCID: VC0470992

Molecular Formula: C15H11ClN4O2S

Molecular Weight: 346.8g/mol

3-{5-[(2-Chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid - 634172-13-7

CAS No. 634172-13-7
Product Name 3-{5-[(2-Chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid
Molecular Formula C15H11ClN4O2S
Molecular Weight 346.8g/mol
IUPAC Name 3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
Standard InChI InChI=1S/C15H11ClN4O2S/c16-13-7-2-1-4-11(13)9-23-15-17-18-19-20(15)12-6-3-5-10(8-12)14(21)22/h1-8H,9H2,(H,21,22)
Standard InChIKey JEMZGUAXODUYCV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl
Solubility 27.2 [ug/mL]
PubChem Compound 713702
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator